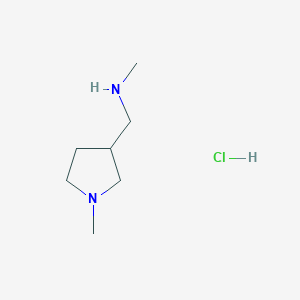![molecular formula C36H28N5NaO7S B13817258 Fcla[chemiluminescence reagent]](/img/structure/B13817258.png)
Fcla[chemiluminescence reagent]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoresceinyl Cypridina Luciferin Analog (FCLA) is a chemiluminescence reagent known for its ability to emit light upon reacting with specific reactive oxygen species. This compound is particularly valuable in scientific research due to its high sensitivity and specificity in detecting singlet oxygen and superoxide anion .
Preparation Methods
Synthetic Routes and Reaction Conditions
FCLA is synthesized through a series of chemical reactions involving Cypridina luciferin analogs. The synthesis typically involves the reaction of Cypridina luciferin with fluorescein derivatives under controlled conditions to produce FCLA. The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of FCLA involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet research and commercial demands .
Chemical Reactions Analysis
Types of Reactions
FCLA undergoes several types of chemical reactions, primarily oxidation and reduction. It reacts with reactive oxygen species such as singlet oxygen and superoxide anion, leading to the emission of light .
Common Reagents and Conditions
The common reagents used in reactions with FCLA include hydrogen peroxide, superoxide dismutase, and various metal catalysts. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of FCLA include light-emitting intermediates and oxidized by-products. These products are often used as indicators in various analytical and diagnostic applications .
Scientific Research Applications
FCLA has a wide range of applications in scientific research, including:
Mechanism of Action
FCLA exerts its effects through a chemiluminescence mechanism, where it reacts with reactive oxygen species to produce light. The molecular targets of FCLA include singlet oxygen and superoxide anion, which interact with the compound to form excited-state intermediates. These intermediates then return to the ground state, emitting photons in the process .
Comparison with Similar Compounds
Similar Compounds
Cypridina Luciferin: Another chemiluminescent compound that reacts with superoxide anion and singlet oxygen.
Lucigenin: A chemiluminescent compound used in detecting superoxide anion in biological systems.
Uniqueness of FCLA
FCLA is unique due to its longer emission wavelength (532 nm) compared to other chemiluminescent compounds. This property makes it particularly useful for applications requiring high sensitivity and minimal background interference .
Properties
Molecular Formula |
C36H28N5NaO7S |
|---|---|
Molecular Weight |
697.7 g/mol |
IUPAC Name |
sodium;2-[4-[carbamothioyl-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]amino]-3,6-dihydroxy-9H-xanthen-9-yl]benzoate |
InChI |
InChI=1S/C36H29N5O7S.Na/c1-19-34(44)41-18-27(38-17-30(41)39-19)20-6-9-22(10-7-20)47-15-14-40(36(37)49)32-28(43)13-12-26-31(23-4-2-3-5-24(23)35(45)46)25-11-8-21(42)16-29(25)48-33(26)32;/h2-13,16-18,31,42-44H,14-15H2,1H3,(H2,37,49)(H,45,46);/q;+1/p-1 |
InChI Key |
PDPZAZCTPKANBT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCN(C4=C(C=CC5=C4OC6=C(C5C7=CC=CC=C7C(=O)[O-])C=CC(=C6)O)O)C(=S)N)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


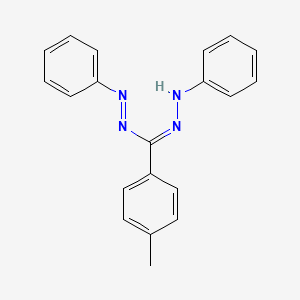

![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
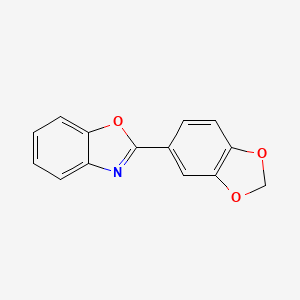
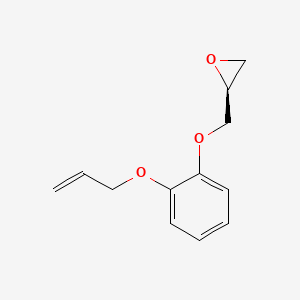
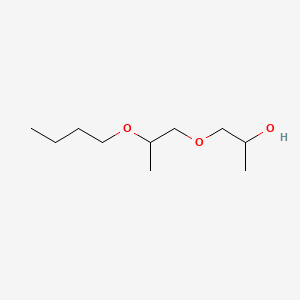

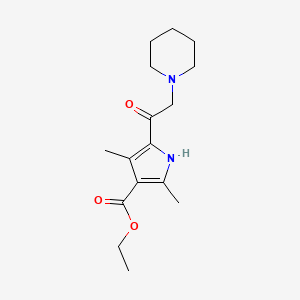

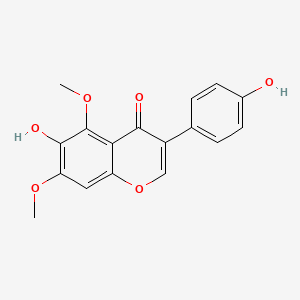
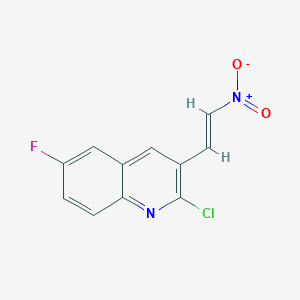
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
